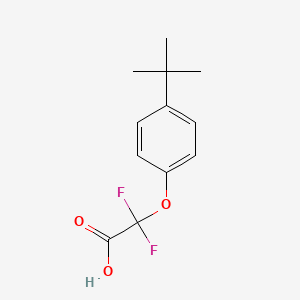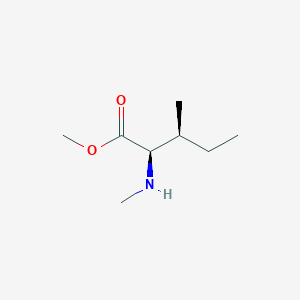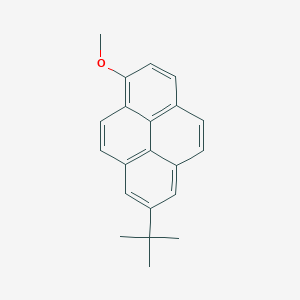![molecular formula C26H27O9P B12573595 (Phenylphosphoryl)bis[(2,4,6-trimethoxyphenyl)methanone] CAS No. 573991-48-7](/img/structure/B12573595.png)
(Phenylphosphoryl)bis[(2,4,6-trimethoxyphenyl)methanone]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Phenylphosphoryl)bis[(2,4,6-trimethoxyphenyl)methanone] is a compound known for its applications as a photoinitiator in various industries. This white crystalline powder is characterized by its phenyl, benzoyl, and phosphine oxide functional groups. It is commonly used in the formulation of UV-curable coatings, inks, and adhesives, where it acts as a sensitizer to initiate the polymerization process upon exposure to UV light .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of (Phenylphosphoryl)bis[(2,4,6-trimethoxyphenyl)methanone] typically involves the reaction of phenyl dichloro phosphorus with 2,4,6-trimethylbenzoyl chloride under nitrogen protection. The reaction is catalyzed by potassium tert-butoxide and a mixture of serine, with metallic sodium used to replace chlorine. The process involves condensation and oxidation reactions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are designed to be cost-effective and environmentally friendly. One such method involves using triphenylphosphine as a raw material, reacting it with sodium metal and phosphorus halide in the presence of catalysts. The process includes acyl chloride reactions and subsequent oxidation to produce the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
(Phenylphosphoryl)bis[(2,4,6-trimethoxyphenyl)methanone] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different phosphine oxide derivatives.
Reduction: It can be reduced under specific conditions to yield phosphine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium metal for reduction, and various acyl chlorides for substitution reactions. The reactions are typically carried out under controlled conditions, such as nitrogen protection and specific temperature ranges .
Major Products Formed
The major products formed from these reactions include various phosphine oxide derivatives, which are useful in different industrial applications, such as photoinitiators for polymerization processes .
Wissenschaftliche Forschungsanwendungen
(Phenylphosphoryl)bis[(2,4,6-trimethoxyphenyl)methanone] has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of (Phenylphosphoryl)bis[(2,4,6-trimethoxyphenyl)methanone] involves its role as a photoinitiator. Upon exposure to UV light, the compound absorbs the light energy and undergoes a photochemical reaction, generating free radicals. These free radicals initiate the polymerization of unsaturated resins, leading to the formation of a solid polymer network. The molecular targets and pathways involved include the activation of the phenyl and benzoyl groups, which facilitate the generation of free radicals .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide: Another photoinitiator with similar applications in UV-curable coatings and dental resins.
Tris(2,4,6-trimethylphenyl)phosphine: Used in the preparation of high-temperature sensor materials.
Lithium phenyl-2,4,6-trimethylbenzoylphosphinate: Employed in radical polymerization processes.
Uniqueness
(Phenylphosphoryl)bis[(2,4,6-trimethoxyphenyl)methanone] is unique due to its high reactivity and compatibility with various resin systems. It offers excellent photoinitiating properties, enabling efficient curing of UV-curable materials. Its high reactivity and compatibility with various resin systems make it a popular choice in the field of photopolymerization .
Eigenschaften
CAS-Nummer |
573991-48-7 |
|---|---|
Molekularformel |
C26H27O9P |
Molekulargewicht |
514.5 g/mol |
IUPAC-Name |
[phenyl-(2,4,6-trimethoxybenzoyl)phosphoryl]-(2,4,6-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C26H27O9P/c1-30-16-12-19(32-3)23(20(13-16)33-4)25(27)36(29,18-10-8-7-9-11-18)26(28)24-21(34-5)14-17(31-2)15-22(24)35-6/h7-15H,1-6H3 |
InChI-Schlüssel |
YPYORSXOKOOATN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C(=C1)OC)C(=O)P(=O)(C2=CC=CC=C2)C(=O)C3=C(C=C(C=C3OC)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,7-Bis[(3-ethynylphenyl)ethynyl]-1,10-phenanthroline](/img/structure/B12573512.png)
![N~1~-[4-(Pyren-1-yl)butyl]ethane-1,2-diamine](/img/structure/B12573518.png)
![2-Pyridinamine, 3-[(4-chloro-3-fluorophenyl)methoxy]-](/img/structure/B12573529.png)


![N-Cyclohexyl-2-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}acetamide](/img/structure/B12573545.png)
![2-Chloro-6H-indolo[2,3-b]quinoxaline-4-carboxylic acid](/img/structure/B12573547.png)
![4-bromo-N-[1-(2,3-dihydro-1H-inden-5-ylamino)-3-methyl-1-oxopentan-2-yl]benzamide](/img/structure/B12573552.png)
![Pyridinium, 4,4'-[1,6-hexanediylbis(thio)]bis[1-octadecyl-, diiodide](/img/structure/B12573558.png)
![2-Amino-3-nitro-5-phenylpyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B12573566.png)


![N-[(1H-Benzimidazol-1-yl)methyl]-2,3-dichloroaniline](/img/structure/B12573582.png)

